4-Desmethoxy Omeprazole

Overview

Description

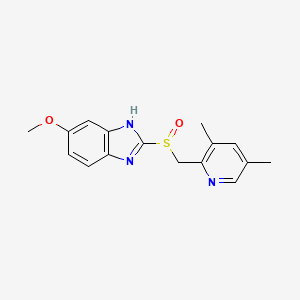

4-Desmethoxy Omeprazole (CAS: 110374-16-8) is a derivative of the proton pump inhibitor (PPI) Omeprazole. Structurally, it lacks the methoxy group (-OCH₃) at the 4-position of the benzimidazole ring compared to Omeprazole (Figure 1). Its molecular formula is C₁₆H₁₇N₃O₂S, with a molecular weight of 315.4 g/mol and a purity typically >95% (HPLC) .

Preparation Methods

Structural Context and Synthetic Challenges

Omeprazole’s core structure comprises a benzimidazole ring linked to a methoxy-substituted pyridine via a sulfinyl bridge . The 4-methoxy group on the pyridine ring is introduced during the reduction of a nitro intermediate in classical syntheses . For 4-desmethoxy omeprazole, this group is absent, necessitating either the use of a pyridine precursor lacking the nitro group or the selective omission of methoxylation steps.

Synthetic Route Adaptations for this compound

Pyridine Precursor Modification

In omeprazole’s synthesis (EP1085019A1), the pyridine intermediate 4-nitro-2,3,5-trimethyl pyridine-N-oxide undergoes acetylation, hydrolysis, and halogenation to form a 2-halomethyl derivative . The nitro group at the 4-position is subsequently reduced to a methoxy group. For this compound, two modifications are proposed:

-

Alternative Starting Material : Replace 4-nitro-2,3,5-trimethyl pyridine-N-oxide with 2,3,5-trimethyl pyridine-N-oxide (lacking the nitro group). This eliminates the need for nitro reduction and methoxylation.

-

Functional Group Retention : If using the nitro-containing precursor, halt the synthesis after the halogenation step (compound II in EP1085019A1) , bypassing nitro-to-methoxy conversion.

Thioether Formation Without Methoxylation

The thioether intermediate in omeprazole synthesis links the pyridine and benzimidazole moieties. For this compound, this step remains analogous but uses a pyridine derivative without the 4-methoxy group.

Example Protocol (adapted from EP1085019A1) :

-

React 2,3,5-trimethyl-2-(chloromethyl)pyridine (derived from non-nitrated precursor) with 5-methoxy-2-mercaptobenzimidazole in the presence of sodium hydroxide and a phase transfer catalyst (e.g., tetrabutyl ammonium bromide).

-

Maintain pH at 8.0–8.5 and temperature at 25–30°C for 6 hours .

Outcome : The product, 5-methoxy-2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole , serves as the thioether precursor for oxidation.

Sulfoxide Formation via Oxidation

Oxidation of the thioether to the sulfoxide is critical for bioactivity. US6229021B1 highlights peracetic acid as an effective oxidant for omeprazole , a method applicable to this compound.

Optimized Oxidation Conditions :

-

Solvent System : Dichloromethane/water biphasic medium.

Procedure :

-

Dissolve the thioether intermediate in dichloromethane.

-

Add peracetic acid dropwise at 0–5°C while maintaining pH 8.0–8.5.

-

Separate the organic layer, wash with brine, and concentrate to isolate this compound.

Yield : ~95% (extrapolated from omeprazole data) .

Comparative Analysis of Synthetic Steps

Critical Considerations for Process Optimization

Halogenation Efficiency

The halogenation step in EP1085019A1 uses thionyl chloride to convert acetoxymethyl intermediates to chloromethyl derivatives . For non-nitrated precursors, this step must achieve >90% conversion to ensure sufficient reactivity in thioether formation.

Oxidation Selectivity

Peracetic acid’s reactivity necessitates strict temperature control. At >5°C, sulfone formation increases, reducing yield .

Purification Challenges

This compound’s polarity differs from omeprazole, requiring adjusted crystallization conditions. Methanol or ethanol/water mixtures may replace methanol alone for recrystallization.

Chemical Reactions Analysis

4-Desmethoxy Omeprazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Drug Metabolism Studies

- 4-Desmethoxy Omeprazole is extensively studied for its role in the metabolism of omeprazole. Research indicates that it can influence the pharmacokinetics and pharmacodynamics of omeprazole and its therapeutic effects on acid peptic diseases . Understanding its metabolic pathways can help optimize dosing regimens and improve therapeutic outcomes.

2. Anti-inflammatory Effects

- Recent studies have suggested that omeprazole and its metabolites, including this compound, exhibit anti-inflammatory properties. These effects are particularly noted in conditions involving central nervous system inflammation, where they may reduce pro-inflammatory cytokines . This application opens avenues for exploring the use of these compounds in treating neuroinflammatory disorders.

3. Antibacterial Activity

- There is emerging evidence that this compound may possess antibacterial properties against Helicobacter pylori, a common pathogen in peptic ulcer disease. Its effectiveness as an adjunct therapy in eradicating H. pylori when used alongside traditional antibiotics warrants further investigation .

Analytical Applications

1. Quality Control in Pharmaceutical Formulations

- As an impurity, this compound is critical for quality control in the production of omeprazole-containing medications. High-performance liquid chromatography (HPLC) methods are employed to quantify this impurity to ensure compliance with regulatory standards . The robustness of these methods ensures accurate detection even under varied chromatographic conditions.

2. Stability-Indicating Methods

- Analytical methods developed for stability testing of omeprazole formulations often include the assessment of this compound levels. These methods help identify degradation products and assess the shelf life and stability of pharmaceutical preparations .

Case Studies

Mechanism of Action

The mechanism of action of 4-Desmethoxy Omeprazole involves its interaction with the gastric H+/K+ ATPase pump, similar to omeprazole. It inhibits the pump, reducing gastric acid secretion. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of active metabolites that exert their effects on the gastric acid secretion pathway .

Comparison with Similar Compounds

Key Properties:

- Solubility: Soluble in DMSO (30 mg/mL), ethanol (5 mg/mL), and PBS (pH 7.2) .

- Storage : Stable at -20°C for up to 1 month .

Comparison with Structurally Similar Compounds

Omeprazole and Its Metabolites/Impurities

Key Observations :

- Metabolic vs. Impurity Role : Unlike Omeprazole Sulfide and Sulfone (primary metabolites), this compound is primarily an impurity but retains pharmacological activity .

- Analytical Differentiation : this compound is distinguishable via LC-MS (m/z = 316 Da) and NMR, where it produces distinct aromatic singlet peaks .

Comparison with Other PPIs

Key Observations :

- Binding Specificity : Omeprazole and its derivatives (e.g., 4-Desmethoxy) target Cys-813 and Cys-892, while Lansoprazole and Rabeprazole additionally bind Cys-321, suggesting divergent mechanisms of covalent interaction .

- Potency : this compound’s inhibitory potency remains unquantified, though its parent compound (Omeprazole) has a higher IC₅₀ than Lansoprazole or Rabeprazole .

Pharmacological and Industrial Relevance

- Impurity Control : this compound is a critical quality marker in pharmaceutical manufacturing, requiring strict limits (e.g., ≤0.1% in Omeprazole formulations) to ensure safety .

- Research Applications : Its role as a metabolite aids in studying Omeprazole’s pharmacokinetics and drug-drug interactions, particularly concerning CYP2C19 inhibition .

- Structural Modifications : Derivatives like 4-chloro and 4-nitro analogs are synthesized to explore structure-activity relationships but lack therapeutic approval .

Biological Activity

4-Desmethoxy omeprazole (4-DMO) is a significant impurity and metabolite of omeprazole, a widely used proton pump inhibitor (PPI). Understanding the biological activity of 4-DMO is crucial for evaluating its pharmacological implications, potential therapeutic benefits, and safety profiles. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 4-DMO.

4-DMO is structurally related to omeprazole but lacks one methoxy group. It is often identified as an impurity in commercial formulations of omeprazole, particularly in products sourced from non-certified suppliers. The identification of 4-DMO typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Similar to omeprazole, 4-DMO acts as a H, K-ATPase inhibitor . This mechanism involves the irreversible binding of the activated form of the drug to cysteine residues on the ATPase enzyme, effectively blocking gastric acid secretion. The inhibitory potency of omeprazole is well-documented (IC = 5.8 μM), while specific data for 4-DMO's potency remains limited but suggests comparable activity .

Inhibition of Gastric Acid Secretion

Both omeprazole and its metabolites, including 4-DMO, are known to significantly inhibit gastric acid secretion. This effect is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Studies indicate that omeprazole can reduce acid secretion induced by histamine with an IC value as low as 0.16 μM . While direct studies on 4-DMO are scarce, its structural similarity suggests it may exhibit similar properties.

Antibacterial Activity

Omeprazole has demonstrated antibacterial activity against Helicobacter pylori, a common gastric pathogen associated with peptic ulcers. Although specific studies on 4-DMO's antibacterial efficacy are lacking, it can be hypothesized that it may share this property due to its relation to omeprazole .

Case Study 1: Efficacy in Acid Peptic Disease

A prospective study assessed the effectiveness of omeprazole in treating acid peptic disease, reporting significant symptom relief among patients after four weeks of treatment. The study utilized patient-reported outcome measures to evaluate treatment satisfaction and symptom severity . Given that 4-DMO is an impurity in these formulations, its presence could potentially influence therapeutic outcomes.

Case Study 2: Safety Profile Assessment

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | IC (μM) | Antibacterial Activity |

|---|---|---|---|

| Omeprazole | H, K-ATPase Inhibitor | 5.8 | Yes |

| This compound | H, K-ATPase Inhibitor (hypothetical) | TBD | TBD |

Note: TBD indicates that specific data for 4-DMO is currently unavailable.

Research Findings

Recent investigations into the metabolic pathways of omeprazole have highlighted the formation of various metabolites, including 4-DMO. These studies suggest that metabolic processes such as demethylation and glucuronidation play roles in the pharmacokinetics of these compounds . Understanding these pathways is vital for elucidating how impurities like 4-DMO may impact overall drug efficacy and safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Desmethoxy Omeprazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO, followed by purification via crystallization. Yield optimization may require adjusting reaction time (e.g., 18 hours for reflux), solvent volume, and temperature. For example, yields of ~65% are achievable with ethanol-water recrystallization . Impurity control during synthesis necessitates monitoring by HPLC or LC-MS to identify side products like sulfones or sulfoxides .

Q. Which analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used. Method optimization involves adjusting pH (7.0–9.0), column temperature (20–40°C), and organic modifiers (acetonitrile/methanol) to achieve baseline separation from structurally similar impurities (e.g., omeprazole sulfone). A central composite design can statistically validate parameters like retention factor (k) and resolution (Rs) . Pharmacopeial standards (e.g., European Pharmacopoeia 6.0) provide acceptance criteria for related substances .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Preformulation studies should assess degradation under accelerated conditions (40°C/75% RH) via stress testing (acid/alkaline hydrolysis, oxidation). Stability-indicating methods (e.g., HPLC with photodiode array detection) quantify degradation products. Data analysis includes Arrhenius modeling to predict shelf life and identify critical storage parameters (e.g., light sensitivity) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of sulfone and sulfide impurities during this compound synthesis?

- Methodological Answer : Sulfone impurities arise from over-oxidation of the sulfinyl group, while sulfides form due to incomplete oxidation. Reaction kinetics studies (e.g., varying oxidizing agents like mCPBA) and DFT calculations can elucidate pathways. Impurity profiling using high-resolution mass spectrometry (HRMS) and NMR confirms structures .

Q. How can chemometric models improve the resolution of this compound from co-eluting metabolites in complex matrices?

- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) optimizes chromatographic parameters (pH, organic modifier ratio) to resolve overlapping peaks. Adsorption isotherm measurements combined with factorial designs (e.g., full factorial with center points) predict retention behavior and tailing factors, enhancing method robustness .

Q. What experimental strategies address contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer : Comparative studies using hepatic microsomes (human vs. rodent) and stable isotope labeling can identify species-specific CYP450 interactions. Conflicting data on hydroxylation vs. sulfoxidation pathways require meta-analysis of kinetic parameters (Km, Vmax) and pathway inhibition assays .

Q. How can researchers validate the specificity of immunoassays for detecting this compound in biological samples?

- Methodological Answer : Cross-reactivity testing against structurally related metabolites (e.g., 5-hydroxymethylomeprazole) is critical. Validation follows ICH guidelines, including spike-recovery experiments in plasma/urine and comparison with LC-MS/MS as a reference method. Limits of detection (LOD) should be ≤1 ng/mL .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches resolve discrepancies in potency data for this compound across cell-based assays?

- Methodological Answer : Normalize data to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values. Outlier removal criteria (e.g., Grubbs’ test) and dose-response curve fitting (four-parameter logistic model) improve reproducibility. Conflicting results may stem from cell line variability (e.g., P19 vs. D3 embryonic stem cells) .

Q. How should researchers interpret conflicting elemental impurity profiles in this compound batches?

- Methodological Answer : ICP-MS analysis of multiple batches identifies contamination sources (e.g., catalysts). Data interpretation follows ICH Q3D guidelines, classifying impurities (Class 1–3) based on toxicity. Multivariate control charts (e.g., Hotelling’s T²) detect batch-to-batch variability .

Properties

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110374-16-8 | |

| Record name | H-180/29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-180/29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.